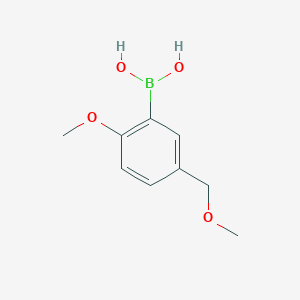

2-Methoxy-5-(methoxymethyl)phenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methoxy-5-(methoxymethyl)phenylboronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with methoxy and methoxymethyl groups. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(methoxymethyl)phenylboronic acid typically involves the following steps:

Starting Material: The synthesis begins with a suitable aromatic compound, such as 2-methoxy-5-(methoxymethyl)benzene.

Borylation: The aromatic compound undergoes borylation, which can be achieved using various methods, including direct borylation with boron reagents like bis(pinacolato)diboron in the presence of a palladium catalyst.

Reaction Conditions: The reaction is usually carried out under mild conditions, often in the presence of a base such as potassium carbonate, and at elevated temperatures to facilitate the formation of the boronic acid group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include the choice of solvent, temperature control, and the use of efficient catalysts to minimize by-products and maximize the efficiency of the reaction.

Analyse Des Réactions Chimiques

Types of Reactions

2-Methoxy-5-(methoxymethyl)phenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Bases: Potassium carbonate or sodium hydroxide to facilitate various reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Phenols and Quinones: Resulting from oxidation reactions.

Substituted Derivatives: From electrophilic substitution reactions.

Applications De Recherche Scientifique

Chemical Applications

1. Organic Synthesis:

- Suzuki-Miyaura Cross-Coupling Reactions: This compound is primarily utilized as a reagent in organic synthesis, particularly in forming carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The boronic acid group interacts with aryl or vinyl halides in the presence of palladium catalysts, facilitating the formation of biaryl compounds.

- Oxidation Reactions: It can be oxidized to produce phenols or quinones, expanding its utility in synthetic organic chemistry.

2. Reaction Mechanisms:

- The mechanism involves the formation of palladium-boron complexes that undergo transmetalation with halides, leading to new bond formations. This process is crucial for synthesizing complex organic molecules.

Biological Applications

1. Medicinal Chemistry:

- Boron Neutron Capture Therapy (BNCT): The compound is being investigated for its potential role in cancer treatment through BNCT, where boron-containing compounds are selectively delivered to tumor cells and activated by neutron irradiation.

- Enzyme Inhibition: Its unique structure allows interaction with various biological targets, making it a candidate for developing enzyme inhibitors.

2. Case Studies:

- A study explored the efficacy of boronic acids in targeting specific enzymes involved in cancer progression, demonstrating the potential of 2-Methoxy-5-(methoxymethyl)phenylboronic acid as a therapeutic agent.

Industrial Applications

1. Material Science:

- The compound is utilized in synthesizing advanced materials and polymers with tailored properties. Its ability to form stable bonds makes it valuable in developing materials for electronics and coatings.

2. Chemical Industry:

- It serves as a building block for creating various chemical intermediates used in pharmaceuticals and agrochemicals, highlighting its importance in industrial applications.

Mécanisme D'action

The mechanism of action of 2-Methoxy-5-(methoxymethyl)phenylboronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form palladium-boron complexes, which then undergo transmetalation with aryl or vinyl halides. This process leads to the formation of new carbon-carbon bonds, making it a valuable tool in organic synthesis.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Methoxyphenylboronic acid

- 4-Methoxyphenylboronic acid

- 2-Methoxy-5-methylphenylboronic acid

- 4-Methoxy-2-methylphenylboronic acid

Uniqueness

2-Methoxy-5-(methoxymethyl)phenylboronic acid is unique due to the presence of both methoxy and methoxymethyl groups on the phenyl ring. This structural feature imparts distinct electronic and steric properties, making it particularly useful in specific synthetic applications where other boronic acids may not be as effective.

Activité Biologique

2-Methoxy-5-(methoxymethyl)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. This compound, characterized by its ability to interact with various biological targets, is being explored for its potential therapeutic applications, particularly in oncology and enzyme inhibition.

Chemical Structure and Properties

The chemical structure of this compound includes a phenyl ring substituted with methoxy and methoxymethyl groups, along with a boronic acid functional group. This configuration contributes to its reactivity and interactions with biomolecules.

The biological activity of this compound can be attributed to several mechanisms:

- Target Interactions : The compound exhibits an IC50 value of approximately 630 nM, indicating its potency in inhibiting specific biological targets.

- Biochemical Pathways : It is suggested that this compound may influence various biochemical pathways, potentially affecting cellular processes such as apoptosis and cell proliferation.

- Pharmacokinetics : The pharmacokinetic properties of this compound are essential for understanding its bioavailability and the extent to which it reaches its target sites in the body.

Anticancer Properties

Research indicates that boronic acid derivatives, including this compound, have shown promise in anticancer therapy. They may act as proteasome inhibitors, similar to bortezomib, which is used in multiple myeloma treatment. The mechanism involves the disruption of protein degradation pathways, leading to increased levels of pro-apoptotic factors within cancer cells .

Enzyme Inhibition

Boronic acids are known for their ability to form reversible covalent bonds with diols in enzymes. This property makes them valuable as enzyme inhibitors. Studies have suggested that this compound could inhibit certain enzymes involved in metabolic pathways, although specific targets remain under investigation .

Case Studies and Research Findings

Propriétés

IUPAC Name |

[2-methoxy-5-(methoxymethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO4/c1-13-6-7-3-4-9(14-2)8(5-7)10(11)12/h3-5,11-12H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOXBMKOGKFITFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)COC)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.